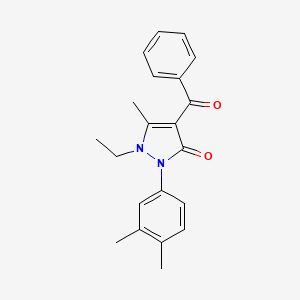
4-Benzoyl-2-(3,4-dimethylphenyl)-1-ethyl-5-methylpyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzoyl-2-(3,4-Dimethylphenyl)-1-ethyl-5-methylpyrazol-3-on ist eine synthetische organische Verbindung, die zur Klasse der Pyrazolone gehört. Pyrazolone sind bekannt für ihre vielfältigen biologischen Aktivitäten und wurden ausgiebig auf ihre potenziellen therapeutischen Anwendungen untersucht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Benzoyl-2-(3,4-Dimethylphenyl)-1-ethyl-5-methylpyrazol-3-on umfasst typischerweise die Reaktion geeigneter substituierter Benzoyl- und Pyrazolonderivate unter kontrollierten Bedingungen. Spezifische Details zu den Synthesewegen und Reaktionsbedingungen für diese Verbindung sind in der Literatur nicht leicht verfügbar. Allgemeine Methoden zur Synthese von Pyrazolonen beinhalten häufig Cyclisierungsreaktionen unter Verwendung von Hydrazinen und β-Diketonen oder β-Ketoestern.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind nicht gut dokumentiert. Typischerweise beinhaltet die industrielle Synthese ähnlicher Verbindungen die Optimierung der Reaktionsbedingungen für die großtechnische Produktion, einschließlich der Verwendung von Katalysatoren, Lösungsmitteln und Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. Typically, industrial synthesis of similar compounds involves optimizing reaction conditions for large-scale production, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Reaktionstypen
4-Benzoyl-2-(3,4-Dimethylphenyl)-1-ethyl-5-methylpyrazol-3-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können zu verschiedenen reduzierten Formen der Verbindung führen.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden basierend auf der gewünschten Reaktion optimiert.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Oxiden führen, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie: Sie kann auf ihre biologischen Aktivitäten untersucht werden, einschließlich potenzieller antimikrobieller, entzündungshemmender und krebshemmender Eigenschaften.
Medizin: Forschungen können ihr therapeutisches Potenzial zur Behandlung verschiedener Krankheiten untersuchen.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien und chemischer Prozesse verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 4-Benzoyl-2-(3,4-Dimethylphenyl)-1-ethyl-5-methylpyrazol-3-on ist nicht gut dokumentiert. Ähnliche Verbindungen üben ihre Wirkungen oft durch Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren und Modulation biochemischer Pfade aus. Weitere Forschung ist erforderlich, um den genauen Wirkmechanismus dieser Verbindung aufzuklären.
Wirkmechanismus
The mechanism of action of 4-Benzoyl-2-(3,4-dimethylphenyl)-1-ethyl-5-methylpyrazol-3-one is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biochemical pathways. Further research is needed to elucidate the exact mechanism of action for this compound.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Benzoyl-2,6-bis(3,4-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetron
- Andere Pyrazolonderivate
Einzigartigkeit
4-Benzoyl-2-(3,4-Dimethylphenyl)-1-ethyl-5-methylpyrazol-3-on ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das im Vergleich zu anderen Pyrazolonderivaten möglicherweise unterschiedliche biologische und chemische Eigenschaften verleiht
Schlussfolgerung
4-Benzoyl-2-(3,4-Dimethylphenyl)-1-ethyl-5-methylpyrazol-3-on ist eine Verbindung mit potenziellen Anwendungen in Chemie, Biologie, Medizin und Industrie. Während spezifische Details zu seiner Synthese, seinen Reaktionen und seinem Wirkmechanismus begrenzt sind, stellt es ein interessantes Thema für weitere Forschung und Erkundung dar.
Eigenschaften
Molekularformel |
C21H22N2O2 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
4-benzoyl-2-(3,4-dimethylphenyl)-1-ethyl-5-methylpyrazol-3-one |
InChI |
InChI=1S/C21H22N2O2/c1-5-22-16(4)19(20(24)17-9-7-6-8-10-17)21(25)23(22)18-12-11-14(2)15(3)13-18/h6-13H,5H2,1-4H3 |
InChI-Schlüssel |
FDITYPCGWONMKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(C(=O)N1C2=CC(=C(C=C2)C)C)C(=O)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


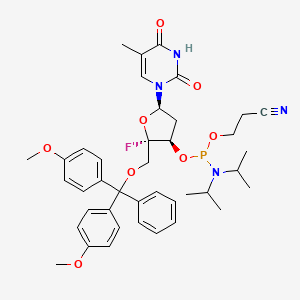

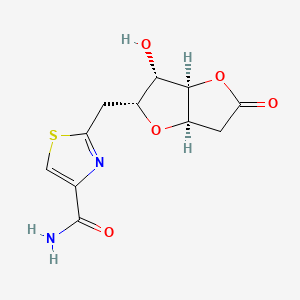
![ethyl (3R)-1-[4-(diethylsulfamoyl)phenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B12413686.png)
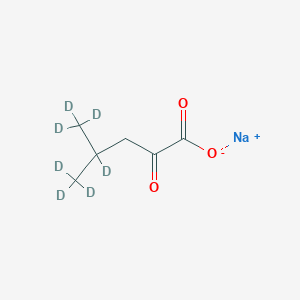
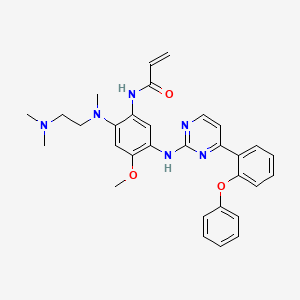
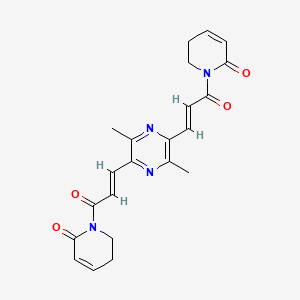
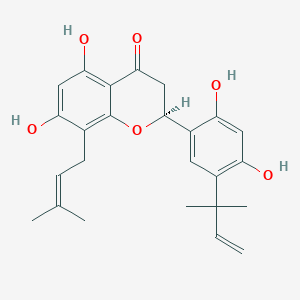
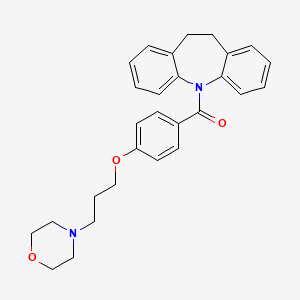
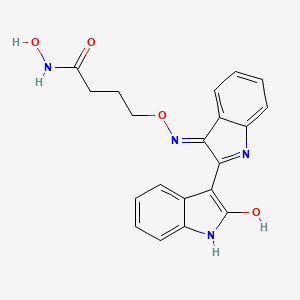
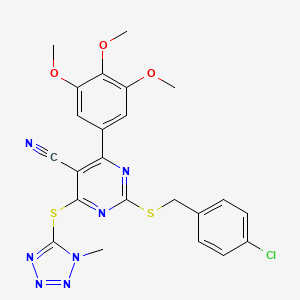
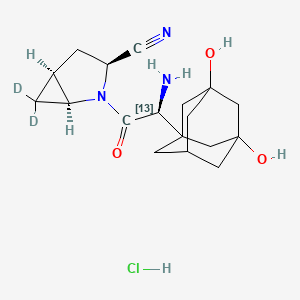
![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/structure/B12413736.png)

